5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide
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Overview
Description
5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide is an organic compound with a complex structure that includes a chlorinated benzamide core and a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 2-methyl-5-nitroaniline.
Amide Formation: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-methyl-5-nitroaniline to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with Pd/C, or other reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 5-chloro-2-keto-N-(2-methyl-5-nitrophenyl)benzamide.
Reduction: Formation of 5-chloro-2-hydroxy-N-(2-methyl-5-aminophenyl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or electronic characteristics.
Chemical Biology: It can be used as a probe to study various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The hydroxyl and amide groups can form hydrogen bonds with target proteins, affecting their function. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-hydroxy-N-(2-methyl-4-nitrophenyl)benzamide: Similar structure but with a different position of the nitro group.
5-chloro-2-hydroxy-N-(2-methyl-5-aminophenyl)benzamide: Similar structure but with an amine group instead of a nitro group.
5-chloro-2-methoxy-N-(2-methyl-5-nitrophenyl)benzamide: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The combination of a hydroxyl group, a nitro group, and a chlorinated benzamide core provides a distinct set of chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-8-2-4-10(17(20)21)7-12(8)16-14(19)11-6-9(15)3-5-13(11)18/h2-7,18H,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUQPKZBIOCLSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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